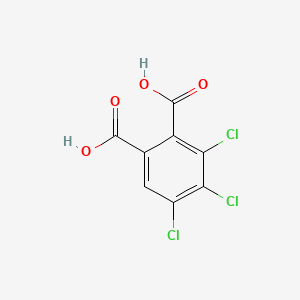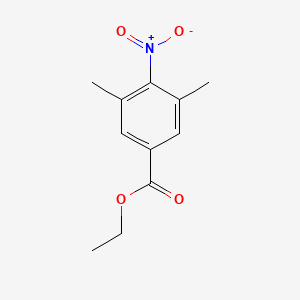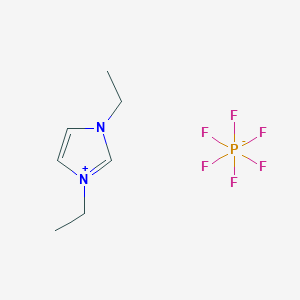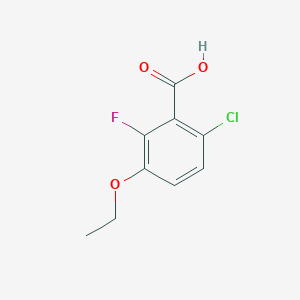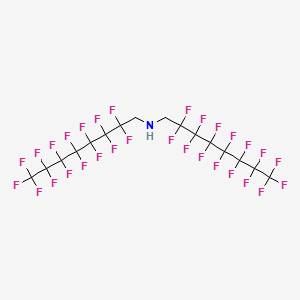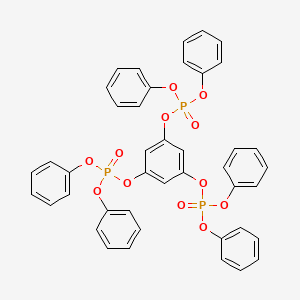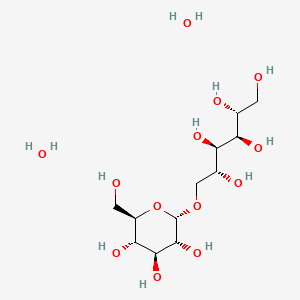![molecular formula C12H12F3NO2 B6320311 Benzyl [1-(trifluoromethyl)allyl]carbamate CAS No. 26208-11-7](/img/structure/B6320311.png)
Benzyl [1-(trifluoromethyl)allyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [1-(trifluoromethyl)allyl]carbamate (BTMAC) is an organofluorine compound that has been studied for its potential applications in a variety of scientific fields. BTMAC is a small molecule that is relatively easy to synthesize and has been used as a building block in a variety of chemical reactions. BTMAC has been found to have a wide range of biological activities, including anti-inflammatory and antifungal properties, and has been studied for its potential applications in medicine and other scientific fields.
Aplicaciones Científicas De Investigación
Benzyl [1-(trifluoromethyl)allyl]carbamate has been studied for its potential applications in a variety of scientific fields. Benzyl [1-(trifluoromethyl)allyl]carbamate has been found to have anti-inflammatory and antifungal properties, and has been studied for its potential applications in medicine. Benzyl [1-(trifluoromethyl)allyl]carbamate has also been studied for its potential applications in the fields of organic chemistry, catalysis, and materials science. Benzyl [1-(trifluoromethyl)allyl]carbamate has been used as a building block in a variety of chemical reactions, and has been found to be a useful reagent for the synthesis of other compounds. Benzyl [1-(trifluoromethyl)allyl]carbamate has also been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of Benzyl [1-(trifluoromethyl)allyl]carbamate is not completely understood. However, it is believed that Benzyl [1-(trifluoromethyl)allyl]carbamate may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Benzyl [1-(trifluoromethyl)allyl]carbamate may also interact with other proteins and enzymes, such as phospholipase A2 (PLA2) and lipoxygenase (LOX). Benzyl [1-(trifluoromethyl)allyl]carbamate may also interact with cell membrane receptors, such as the G-protein coupled receptor (GPCR).
Biochemical and Physiological Effects
Benzyl [1-(trifluoromethyl)allyl]carbamate has been found to have a variety of biochemical and physiological effects. Benzyl [1-(trifluoromethyl)allyl]carbamate has been found to have anti-inflammatory and antifungal properties, and has been studied for its potential applications in medicine. Benzyl [1-(trifluoromethyl)allyl]carbamate has also been found to have antioxidant and anti-apoptotic activities, and has been studied for its potential applications in the treatment of cancer. Benzyl [1-(trifluoromethyl)allyl]carbamate has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and lipoxygenase (LOX).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzyl [1-(trifluoromethyl)allyl]carbamate in laboratory experiments is that it is relatively easy to synthesize and can be used as a building block in a variety of chemical reactions. Benzyl [1-(trifluoromethyl)allyl]carbamate is also relatively stable, and can be stored at room temperature for long periods of time. However, Benzyl [1-(trifluoromethyl)allyl]carbamate is also a relatively small molecule, which can make it difficult to measure accurately in laboratory experiments. Additionally, Benzyl [1-(trifluoromethyl)allyl]carbamate can be toxic in high concentrations, and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the study of Benzyl [1-(trifluoromethyl)allyl]carbamate. One potential direction is to further study the mechanism of action of Benzyl [1-(trifluoromethyl)allyl]carbamate, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of Benzyl [1-(trifluoromethyl)allyl]carbamate in medicine and other scientific fields. Finally, further research could be done to explore the potential toxicity of Benzyl [1-(trifluoromethyl)allyl]carbamate and to develop methods for measuring Benzyl [1-(trifluoromethyl)allyl]carbamate accurately in laboratory experiments.
Métodos De Síntesis
Benzyl [1-(trifluoromethyl)allyl]carbamate can be synthesized using a variety of methods. One common method involves the reaction of trifluoromethyl bromide with benzyl isocyanate in the presence of an acid catalyst. This reaction produces a mixture of benzyl [1-(trifluoromethyl)allyl]carbamate and benzyl [1-(trifluoromethyl)ethyl]carbamate, which can be separated by column chromatography. Other methods for synthesizing Benzyl [1-(trifluoromethyl)allyl]carbamate include the reaction of trifluoromethyl bromide with benzyl amine, the reaction of trifluoromethyl bromide with benzyl alcohol, and the reaction of trifluoromethyl bromide with benzyl chloride.
Propiedades
IUPAC Name |
benzyl N-(1,1,1-trifluorobut-3-en-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-10(12(13,14)15)16-11(17)18-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBLVOCZWFAGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [1-(trifluoromethyl)allyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


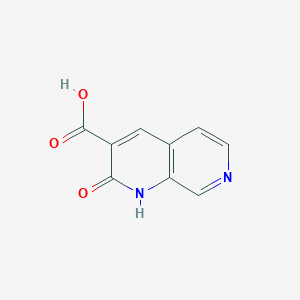
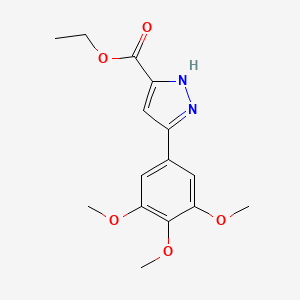
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)

